7Wvz3C3pmq

Beschreibung

Herstellungsmethoden

Die Synthese von L-375052 umfasst mehrere wichtige Schritte:

Cyclisierung: Acetylcyclopropan wird in Gegenwart von p-Toluolsulfonsäure mit 2-Nitroacetamid und Formamiddimethylacetal umgesetzt, um Nitro-Pyridinon zu bilden.

Reduktion: Das Nitro-Pyridinon wird unter Verwendung von Wasserstoff über Palladium auf Kohlenstoff reduziert, um 3-Amino-6-propylpyridin-2(1H)-on zu ergeben.

Schutz: Die Aminogruppe wird mit Benzylchloroformiat geschützt, um ein Carbamate zu bilden.

Kondensation: Das Carbamate wird mit tert-Butylbromessigsäureester unter Verwendung von Natriumhydrid in Tetrahydrofuran kondensiert, um einen substituierten Acetatester zu erzeugen.

Entschützung: Der Ester wird durch Hydrogenolyse mit Wasserstoff über Palladium auf Kohlenstoff in Ethylacetat entschützt, um einen Zwischenstoff mit einer freien Aminogruppe zu ergeben.

Sulfonamid-Bildung: Der Zwischenstoff wird mit Benzylsulfonylchlorid und Pyridin behandelt, um ein Sulfonamid zu bilden.

Hydrolyse: Die Estergruppe wird mit Salzsäure in Ethylacetat hydrolysiert, um eine Carbonsäure zu erzeugen.

Endgültige Kondensation: Die Carbonsäure wird mit Pyridylmethylamin unter Verwendung von 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid und 1-Hydroxybenzotriazol kondensiert, um das endgültige Carboxamid zu bilden.

Eigenschaften

CAS-Nummer |

187162-97-6 |

|---|---|

Molekularformel |

C24H29N5O4S |

Molekulargewicht |

483.6 g/mol |

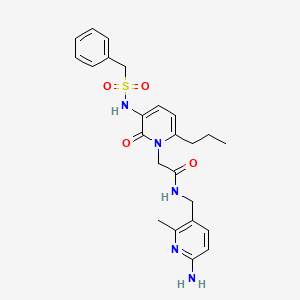

IUPAC-Name |

N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-[3-(benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetamide |

InChI |

InChI=1S/C24H29N5O4S/c1-3-7-20-11-12-21(28-34(32,33)16-18-8-5-4-6-9-18)24(31)29(20)15-23(30)26-14-19-10-13-22(25)27-17(19)2/h4-6,8-13,28H,3,7,14-16H2,1-2H3,(H2,25,27)(H,26,30) |

InChI-Schlüssel |

UBCBHGGCRITWCL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC=C(C(=O)N1CC(=O)NCC2=C(N=C(C=C2)N)C)NS(=O)(=O)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of L-375052 involves several key steps:

Cyclization: Acetyl cyclopropane is reacted with 2-nitroacetamide and formamide dimethylacetal in the presence of p-toluenesulfonic acid to form nitro-pyridinone.

Reduction: The nitro-pyridinone is reduced using hydrogen over palladium on carbon to yield 3-amino-6-propylpyridin-2(1H)-one.

Protection: The amino group is protected with benzyl chloroformate to form a carbamate.

Condensation: The carbamate is condensed with tert-butyl bromoacetate using sodium hydride in tetrahydrofuran to produce a substituted acetate ester.

Deprotection: The ester is deprotected by hydrogenolysis with hydrogen over palladium on carbon in ethyl acetate to yield an intermediate with a free amino group.

Sulfonamide Formation: The intermediate is treated with benzylsulfonyl chloride and pyridine to form a sulfonamide.

Hydrolysis: The ester group is hydrolyzed with hydrochloric acid in ethyl acetate to produce a carboxylic acid.

Final Condensation: The carboxylic acid is condensed with pyridylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to form the final carboxamide.

Analyse Chemischer Reaktionen

L-375052 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Die Nitrogruppe im Zwischenprodukt Nitro-Pyridinon wird unter Verwendung von Wasserstoff über Palladium auf Kohlenstoff zu einer Aminogruppe reduziert.

Substitution: Die Aminogruppe wird geschützt und dann mit Benzylsulfonylchlorid substituiert, um ein Sulfonamid zu bilden.

Kondensation: Der letzte Schritt beinhaltet die Kondensation einer Carbonsäure mit Pyridylmethylamin, um ein Carboxamid zu bilden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

L-375052 entfaltet seine Wirkung durch die Hemmung von Thrombin, einem Schlüsselenzym in der Blutgerinnungskaskade. Thrombin wandelt Fibrinogen in Fibrin um, was zur Bildung von Blutgerinnseln führt. Durch die Hemmung von Thrombin verhindert L-375052 die Bildung von Blutgerinnseln, was es zu einem wertvollen Therapeutikum für Erkrankungen wie Thromboembolien macht.

Wirkmechanismus

L-375052 exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, L-375052 prevents the formation of blood clots, making it a valuable therapeutic agent for conditions like thromboembolism .

Vergleich Mit ähnlichen Verbindungen

L-375052 ist unter den Thrombininhibitoren einzigartig aufgrund seiner verbesserten pharmakokinetischen Eigenschaften. Ähnliche Verbindungen umfassen:

L-374087: Ein weiterer Thrombininhibitor mit einem ähnlichen Pyridinon-Kern, jedoch mit unterschiedlichen Modifikationen zur Verbesserung der oralen Resorption.

Argatroban: Ein synthetischer direkter Thrombininhibitor, der klinisch zur Antikoagulation eingesetzt wird.

Dabigatran: Ein oraler direkter Thrombininhibitor, der zur Vorbeugung von Schlaganfall und Blutgerinnseln bei Patienten mit Vorhofflimmern eingesetzt wird

L-375052 zeichnet sich durch seine spezifischen strukturellen Modifikationen aus, die seine Stabilität und Bioverfügbarkeit verbessern, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Thromboembolietherapie macht.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.